molecular formula CF3NaO3S B1324478 Sodium trifluoromethanesulfonate CAS No. 2926-30-9

Sodium trifluoromethanesulfonate

Cat. No.: B1324478
CAS No.: 2926-30-9
M. Wt: 172.06 g/mol
InChI Key: XGPOMXSYOKFBHS-UHFFFAOYSA-M
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Description

Sodium trifluoromethanesulfonate, also known as sodium triflate, is a chemical compound with the formula CF₃SO₃Na. It is a white, crystalline solid that is highly soluble in water. This compound is widely used in organic synthesis as a catalyst and reagent due to its stability and efficiency in various reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with sodium hydroxide or sodium carbonate. The reaction typically occurs in an aqueous medium, followed by evaporation and crystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing trifluoromethanesulfonic acid with sodium hydroxide. The process involves careful control of temperature and pH to ensure high yield and purity. The resulting solution is then concentrated and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium trifluoromethanesulfonate is involved in various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sodium trifluoromethanesulfonate exerts its effects primarily through its role as a leaving group in nucleophilic substitution reactions and as a catalyst in various organic transformations. The triflate anion (CF₃SO₃⁻) is highly stable due to resonance stabilization and the electron-withdrawing effects of the trifluoromethyl group. This stability makes it an excellent leaving group, facilitating the formation of new chemical bonds .

Properties

IUPAC Name

sodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPOMXSYOKFBHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635510
Record name Sodium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2926-30-9
Record name Sodium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (17.50 g) was placed in a graduated cylinder and diluted with water (30 ml). The trifluoromethanesulfonic acid was neutralized with 10% sodium hydroxide to a pH of 7.2. The solution was transferred to a rotary evaporator, evaporated to dryness and placed under a vacuum overnight (20.2 g). The sample was collected, ground to a fine powder in mortar and pestle and dried to a constant weight (19.18 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trifluoromethanesulfonate
Reactant of Route 2
Sodium trifluoromethanesulfonate
Reactant of Route 3
Sodium trifluoromethanesulfonate

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